ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a quinoline core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Introduction of the Ethoxy Group: This step involves the reaction of the quinoline derivative with ethyl bromoacetate under basic conditions to introduce the ethoxy group.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with o-toluidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in oxidative stress, and cellular receptors.
Pathways Involved: The compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(p-tolylamino)acetate: Similar in structure but lacks the quinoline core.
Methyl 2,2-dimethyl-6-(2-oxo-2-(pyridin-4-ylamino)ethoxy)-2H-benzo[h]chromene-5-carboxylate: Similar in having an ethoxy group but differs in the core structure.
The uniqueness of this compound lies in its quinoline core, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-32-27(31)20-13-14-23-21(15-20)25(16-24(28-23)19-10-5-4-6-11-19)33-17-26(30)29-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIWAAQFICDAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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